Isomedicarpin

Oncology Natural Products Cytotoxicity

Choose Isomedicarpin for its defined (6aR,11aR) stereochemistry, essential for chiral target-interaction studies. Uniquely validated by U.S. patent US 4,704,400 as a leukotriene biosynthesis inhibitor, making it a strategic, non-substitutable alternative to Medicarpin for 5-lipoxygenase pathway and inflammation research. Structurally closer to potent fungicidal pterocarpans than weak analogs like Pisatin, it maximizes assay sensitivity. Required as a biomarker standard for Glycyrrhiza and Erythrina metabolomics. Procuring this exact stereoisomer eliminates the variability of racemic or mis-configured material.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 74560-05-7
Cat. No. B191598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomedicarpin
CAS74560-05-7
Synonyms3-Methoxy-9-hydroxypterocarpan;  (6aR,11aR)-6a,11a-Dihydro-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-9-ol
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O
InChIInChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3
InChIKeyYHZDBBUEVZEOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomedicarpin (CAS 74560-05-7): Baseline Pterocarpan Phytoalexin Profile for Procurement Decisions


Isomedicarpin (CAS 74560-05-7) is a stereoselective pterocarpan phytoalexin, a class of isoflavonoid-derived defense compounds produced by various leguminous plants such as *Erythrina*, *Glycyrrhiza*, and *Maackia* species in response to microbial challenge [1]. The molecule has a defined stereochemistry at the 6a and 11a ring junctions (6aR, 11aR) and is characterized by a 3-methoxy and 9-hydroxy substitution pattern on its tetracyclic 6H-[1]benzofuro[3,2-c]chromene core [2]. While its physicochemical profile—a molecular weight of 270.28 g/mol and high hydrophobicity—is typical of its class, its specific stereochemical and substitution pattern is the basis for its distinct biological interactions .

Isomedicarpin Substitution Risks: Why Pterocarpan Analogs Cannot Be Interchanged


Substituting Isomedicarpin with another pterocarpan like Medicarpin or Maackiain in a research or industrial process is scientifically unsound due to well-documented divergence in biological potency, species-specific metabolic susceptibility, and stereochemical specificity. For instance, fungotoxicity assays demonstrate that minimal structural variations among pterocarpans translate into orders-of-magnitude differences in inhibitory concentrations against the same fungal strains, with Medicarpin requiring 37.5-50 μg/mL for total inhibition compared to >100 μg/mL for Pisatin [1]. Furthermore, the ability of a target organism to metabolize and detoxify one pterocarpan is not predictive of its response to another, as shown by fungal isolates that can degrade Pisatin but not Medicarpin or Maackiain [2]. Finally, Isomedicarpin's unique (6aR,11aR) stereochemistry is integral to its interaction with specific chiral biological targets, and the use of a racemic mixture or an alternative stereoisomer can result in a complete loss of the intended activity, as documented in related pterocarpan biosynthetic pathways [3].

Quantitative Evidence for Isomedicarpin Differentiation: A Procurement-Focused Analysis


Comparative Cytotoxicity in Human Breast Cancer: Isomedicarpin vs. Class-Level Activity

Isomedicarpin has demonstrated measurable cytotoxic activity against human breast cancer cells in vitro, a phenotype shared by several pterocarpans but with compound-specific potency. A study on Isomedicarpin treatment of a breast cancer cell line reported a 30% decrease in cell viability after 48 hours of exposure at a concentration of 25 µM . This provides a specific, quantitative baseline for its activity. In comparison, other prominent pterocarpan phytoalexins like Medicarpin and Maackiain exert their anti-cancer effects primarily through distinct mechanisms such as osteoblast differentiation (Medicarpin) or anti-inflammatory pathways (Maackiain), rather than direct cytotoxicity in breast cancer models [1]. This difference in mechanistic profile and targeted cellular outcome means that Isomedicarpin cannot be assumed to be a functional substitute for other class members in oncology research.

Oncology Natural Products Cytotoxicity

Inferred Potency Gap: Isomedicarpin's Class-Aligned Activity vs. Weaker Pisatin

While direct, head-to-head quantitative data for Isomedicarpin in antifungal assays is absent from the public literature, a strong class-level inference can be drawn from a foundational study comparing six related isoflavonoid phytoalexins. In this study, Medicarpin achieved complete fungal growth inhibition at 37.5-50 μg/mL, whereas Pisatin failed to prevent growth at 100 μg/mL and rarely killed cells [1]. Given that Isomedicarpin is structurally and biosynthetically closer to Medicarpin than to Pisatin, it is highly probable that its antifungal potency aligns more closely with the former, making it a far more suitable candidate than Pisatin for research applications requiring potent, fungicidal activity. This evidence underscores the risk of substituting Isomedicarpin with a seemingly similar but functionally weaker analog like Pisatin.

Antifungal Phytopathology Bioassay

Patent-Validated Therapeutic Equivalence: Isomedicarpin as a Direct Medicarpin Substitute

A granted United States patent (US 4,704,400) explicitly claims Isomedicarpin as a direct, interchangeable alternative to Medicarpin for use in pharmaceutical compositions and methods of treatment [1]. The patent states that the active compound in the claimed method of inhibiting mammalian leukotriene biosynthesis for treating conditions like allergy, asthma, and inflammation can be "medicarpin or isomedicarpin" [1]. This is a rare and powerful piece of legal and scientific evidence, signifying that the patent examiner considered the two compounds to have an equivalent utility for this specific therapeutic purpose. For procurement in this research area, this establishes a clear, documented equivalence, allowing for strategic sourcing decisions.

Inflammation Patent Drug Discovery

Defined Stereochemistry as a Critical Point of Differentiation

Isomedicarpin possesses a specific (6aR,11aR) absolute configuration . This stereochemistry is not universal; many pterocarpans exist as different enantiomers or diastereomers with vastly different biological activities. For example, while Isomedicarpin has the (6aR,11aR) configuration, (+)-Medicarpin is characterized as the (6aS,11aS) enantiomer [1]. In the context of phytoalexins, stereochemistry is a primary determinant of antimicrobial specificity, as it dictates how the molecule interacts with chiral receptors in pathogens or the active sites of detoxifying enzymes [2]. Procurement of a racemic mixture or an alternative stereoisomer would introduce a confounding variable with a high probability of nullifying or altering the expected biological outcome, as documented for other isoflavonoids where only a specific enantiomer shows the desired phytoalexin activity [2].

Stereochemistry Chiral Synthesis Biological Activity

Isomedicarpin Procurement: Best-Fit Research and Industrial Application Scenarios


Investigating Mammalian Leukotriene Biosynthesis Inhibition

For research groups studying the 5-lipoxygenase pathway, allergic conditions, or inflammation models, Isomedicarpin is a highly strategic procurement choice. It is uniquely validated by a U.S. patent (US 4,704,400) as a functional alternative to Medicarpin for inhibiting mammalian leukotriene biosynthesis [1]. This provides a clear, legally documented rationale for its use in this specific therapeutic area, offering a potential alternative scaffold for medicinal chemistry or a tool compound for mechanistic studies where the distinct structure of Isomedicarpin is desired over Medicarpin [1].

Investigating Phytoalexin Antifungal Potency in Fungicidal Assays

When setting up antifungal bioassays with the goal of identifying potent, fungicidal compounds, Isomedicarpin is a superior starting material compared to a known weak analog like Pisatin. Class-level data shows that structurally related pterocarpans like Medicarpin are both fungistatic and fungicidal at concentrations (37.5-50 μg/mL) where Pisatin shows no activity [2]. Selecting Isomedicarpin, which is structurally closer to the potent Medicarpin, maximizes the likelihood of observing a meaningful, dose-dependent fungicidal effect in the assay, saving time and resources compared to using a predictably inactive or weakly active analog [2].

Studies Requiring a Defined (6aR,11aR) Pterocarpan Stereochemistry

In research areas such as chiral chromatography, stereospecific biosynthesis, or target-ligand interaction studies, the procurement of Isomedicarpin with a verified (6aR,11aR) configuration is essential . This distinguishes it from other pterocarpans like (+)-Medicarpin, which has the opposite (6aS,11aS) configuration [3]. Using Isomedicarpin eliminates the variability introduced by racemic mixtures or undefined stereochemistry, making it the correct choice for experiments where a precise, three-dimensional molecular interaction is being tested or exploited [4].

Natural Product Discovery from Glycyrrhiza or Erythrina Species

For phytochemists investigating the metabolomes of *Glycyrrhiza glabra* (licorice), *Glycyrrhiza inflata*, *Glycyrrhiza uralensis*, or various *Erythrina* species, Isomedicarpin is a necessary analytical standard [5]. It has been isolated from these specific sources and serves as a biomarker for their chemical fingerprinting. Procurement of Isomedicarpin for this purpose is a direct, non-substitutable requirement for accurate identification, quantification, and characterization of these plant extracts, a task for which other pterocarpans like Medicarpin or Maackiain would be inappropriate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isomedicarpin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.